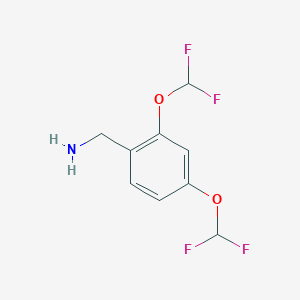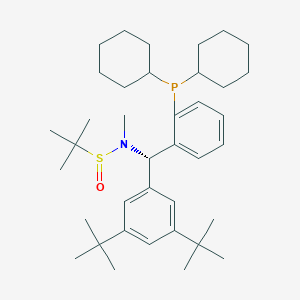
(R)-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including tert-butyl groups, dicyclohexylphosphane, and sulfinamide, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of a suitable phenyl compound with tert-butyl groups under specific conditions to introduce the tert-butyl substituents.
Introduction of the dicyclohexylphosphane group: This step involves the reaction of the intermediate with a dicyclohexylphosphane reagent to introduce the phosphane group.
Formation of the sulfinamide group: This step involves the reaction of the intermediate with a sulfinamide reagent to introduce the sulfinamide group.
The reaction conditions for each step may vary, including the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.
化学反应分析
Types of Reactions
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
科学研究应用
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in various catalytic reactions, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound is studied for its potential biological activity, including its interaction with specific enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide include:
- ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide
- ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfone
Uniqueness
The uniqueness of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C38H60NOPS |
|---|---|
分子量 |
609.9 g/mol |
IUPAC 名称 |
N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NOPS/c1-36(2,3)29-25-28(26-30(27-29)37(4,5)6)35(39(10)42(40)38(7,8)9)33-23-17-18-24-34(33)41(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h17-18,23-27,31-32,35H,11-16,19-22H2,1-10H3/t35-,42?/m0/s1 |
InChI 键 |
NFJNOOPDUJWLEL-DYHPFTOGSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

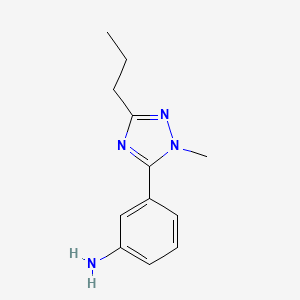
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
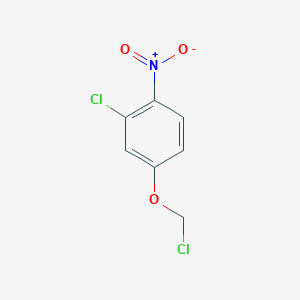
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
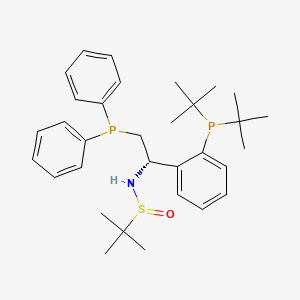
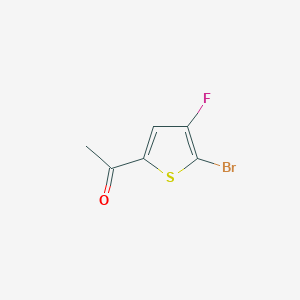

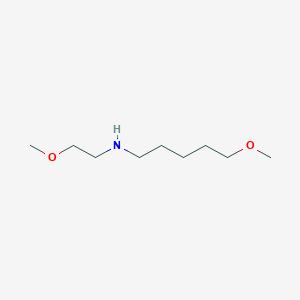
![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
